Lipophilicity (XLogP3) vs. 4‑Trifluoromethyl & Morpholine Analogs
The target compound exhibits an intermediate computed logP (XLogP3 = 3.3) that balances membrane permeability with aqueous solubility. The 4‑trifluoromethyl analog (CAS 1797077‑65‑6) is predicted to possess a significantly higher XLogP3 (estimated ≥ 4.0 based on fragment contributions), increasing the risk of poor solubility and promiscuous binding. Conversely, the morpholine analog (CAS 1797661‑68‑7) is expected to have a lower XLogP3 (estimated ≈ 2.2–2.5) owing to the additional oxygen atom, which may reduce passive membrane permeation. The quantitative logP difference of > 0.7 log units between the 2‑chloro and either extreme analogue places the title compound in a more favourable range for oral absorption and CNS exposure according to established drug‑likeness guidelines [REFS‑1][REFS‑2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.3 (PubChem computed XLogP3) |
| Comparator Or Baseline | 4‑Trifluoromethyl analog: estimated XLogP3 ≥ 4.0; Morpholine analog: estimated XLogP3 ≈ 2.2–2.5 |
| Quantified Difference | ΔXLogP3 ≥ 0.7–1.1 units vs. comparators |
| Conditions | In silico prediction (PubChem XLogP3 algorithm, fragment‑based estimates for comparators) |
Why This Matters
A compound that is neither excessively lipophilic nor overly polar is more likely to exhibit balanced absorption, distribution, and solubility—reducing the likelihood of late‑stage attrition in drug‑discovery programmes.
- [1] PubChem Compound Summary for CID 71807420. XLogP3 = 3.3. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W. & Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3–26 (2001). View Source
